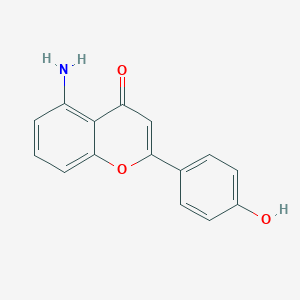

5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

129974-42-1 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

5-amino-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2 |

InChI Key |

YYEHVLMUHQDZMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |

Synonyms |

4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(4-hydroxyphenyl)chromen-4-one, also known as 5-amino-genistein, is a synthetic derivative of the naturally occurring isoflavone, genistein. While genistein itself has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties, the introduction of an amino group at the 5-position of the chromen-4-one core is anticipated to modulate its chemical and biological characteristics. This technical guide provides a comprehensive overview of the known and extrapolated chemical properties, synthesis, and potential biological activities of 5-amino-genistein, drawing upon the extensive literature of its parent compound and related amino-substituted flavonoids. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. However, its properties can be extrapolated from its parent compound, genistein, and other related flavonoid structures. The introduction of an amino group is expected to influence its polarity, basicity, and hydrogen bonding capabilities.

Table 1: Physicochemical Properties of Genistein and Predicted Trends for 5-Amino-Genistein

| Property | Genistein (Parent Compound) | Predicted Trend for 5-Amino-Genistein |

| IUPAC Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | 5-Amino-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

| CAS Number | 446-72-0 | Not assigned |

| Molecular Formula | C₁₅H₁₀O₅ | C₁₅H₁₁NO₄ |

| Molecular Weight | 270.24 g/mol | 269.25 g/mol |

| Appearance | Yellowish crystalline solid | Expected to be a colored solid |

| Melting Point | 297-298 °C (decomposes) | Likely to have a high melting point, potentially with decomposition |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[1][2] | The amino group may slightly increase aqueous solubility, especially at acidic pH. |

| pKa | Phenolic hydroxyl groups have pKa values in the range of 6.5-11. | The amino group will introduce a basic character (pKb). The acidity of the remaining hydroxyl group may be affected. |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

A potential synthetic workflow for obtaining 5-amino-genistein from genistein is outlined below.

Caption: Conceptual synthesis of 5-amino-genistein.

General Experimental Protocol for Nitration of Flavonoids (Exemplary)

This protocol is a general representation and would require optimization for the specific synthesis of 5-nitro-genistein.

-

Dissolution: Dissolve genistein in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

-

Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

-

Drying: Dry the crude 5-nitro-genistein product under vacuum.

General Experimental Protocol for Reduction of Nitro Group (Exemplary)

-

Suspension: Suspend the synthesized 5-nitro-genistein in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C).

-

Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude 5-amino-genistein by column chromatography or recrystallization.

Spectral Characterization

While specific spectral data for 5-amino-genistein is not available, the expected characteristics can be inferred by comparing with the known spectra of genistein.

Table 2: Expected Spectral Characteristics of 5-Amino-Genistein

| Technique | Genistein (Observed) | 5-Amino-Genistein (Expected) |

| ¹H NMR | Signals for aromatic protons and hydroxyl protons are observed.[3][4] | Appearance of new signals corresponding to the -NH₂ protons. Shifts in the signals of the A-ring protons due to the electronic effect of the amino group. |

| ¹³C NMR | Resonances for all 15 carbon atoms are present. | The carbon atom attached to the amino group (C-5) will show a significant upfield or downfield shift. Other A-ring carbons will also be affected. |

| FT-IR | Characteristic peaks for O-H stretching, C=O stretching (ketone), and aromatic C=C stretching.[5] | Appearance of N-H stretching vibrations (typically two bands for a primary amine). A shift in the C=O stretching frequency may occur due to intramolecular hydrogen bonding with the amino group. |

| Mass Spec | A molecular ion peak [M+H]⁺ at m/z 271.[6] | A molecular ion peak [M+H]⁺ at m/z 270. Fragmentation patterns will differ due to the presence of the amino group. |

Potential Biological Activity and Signaling Pathways

The biological activity of 5-amino-genistein is yet to be extensively investigated. However, based on the known activities of genistein and other amino-substituted flavonoids, several potential therapeutic areas can be proposed. The introduction of an amino group can significantly alter the molecule's interaction with biological targets.

Genistein is known to exert its effects through various mechanisms, including the inhibition of protein tyrosine kinases and topoisomerase II, as well as interacting with estrogen receptors.[7] It has demonstrated antioxidant, anti-inflammatory, and anticancer properties in numerous studies.[8][9][10] The amino group in 5-amino-genistein could enhance or modify these activities. For example, amino-flavonoids have been reported to possess antimicrobial and anticancer activities.

Postulated Signaling Pathway Interactions

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by 5-amino-genistein, based on the known targets of genistein.

Caption: Potential molecular targets of 5-amino-genistein.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Optimized Synthesis: Development of a high-yield, scalable synthetic protocol.

-

Comprehensive Characterization: Thorough analysis of its physicochemical properties and detailed spectral characterization.

-

In Vitro Biological Evaluation: Screening for its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities against a panel of cell lines.

-

Mechanism of Action Studies: Investigation of its molecular targets and modulation of key signaling pathways.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models for relevant diseases.

Conclusion

This compound represents a promising, yet underexplored, derivative of genistein. Its unique chemical structure suggests the potential for novel biological activities that may differ from or surpass those of its parent compound. This technical guide, by consolidating the known information on related compounds, aims to provide a solid framework to stimulate and guide future research and development efforts for this intriguing molecule.

References

- 1. Genistein Co-Amorphous Systems with Amino Acids: An Investigation into Enhanced Solubility and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IRMPD Spectroscopy of Bare Monodeprotonated Genistein, an Antioxidant Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological properties of genistein. A review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of the novel aminoflavonoid, 5-Amino-2-(4-hydroxyphenyl)chromen-4-one. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the acquisition of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided to facilitate future empirical studies. Furthermore, this guide explores the potential biological significance of this compound by illustrating relevant signaling pathways commonly modulated by flavonoids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of novel aminoflavonoids.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of an amino group to the flavonoid scaffold can significantly modulate their physicochemical and pharmacological properties, making aminoflavonoids a promising area for drug discovery. This compound is a synthetic aminoflavonoid whose biological activities and spectroscopic characteristics are not yet extensively documented in publicly available literature. This guide aims to bridge this knowledge gap by providing a detailed theoretical framework for its spectroscopic characterization and potential biological roles.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data from structurally analogous compounds reported in the literature.

Predicted UV-Visible Spectroscopic Data

The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, designated as Band I (300-400 nm) and Band II (240-280 nm), arising from the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

Table 1: Predicted UV-Visible Absorption Maxima (λmax)

| Solvent | Predicted Band II (nm) | Predicted Band I (nm) |

| Methanol | ~260 | ~370 |

Predicted FTIR Spectroscopic Data

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Fourier-Transform Infrared (FTIR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (Amino group) | 3400 - 3300 | Medium |

| O-H stretching (Phenolic group) | 3300 - 3200 (broad) | Medium |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium |

| C=O stretching (γ-pyrone) | ~1650 | Strong |

| C=C stretching (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N stretching | 1350 - 1250 | Medium |

| C-O stretching (Phenol) | 1260 - 1180 | Strong |

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum will provide information on the chemical environment of each proton in the molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.7 | s | - |

| H-6 | ~7.0 | d | ~8.0 |

| H-7 | ~7.5 | t | ~8.0 |

| H-8 | ~6.8 | d | ~8.0 |

| H-2', H-6' | ~7.8 | d | ~8.5 |

| H-3', H-5' | ~6.9 | d | ~8.5 |

| -NH₂ | ~5.5 | s (broad) | - |

| -OH | ~10.0 | s (broad) | - |

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will indicate the chemical environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~105 |

| C-4 | ~178 |

| C-4a | ~118 |

| C-5 | ~148 |

| C-6 | ~115 |

| C-7 | ~135 |

| C-8 | ~110 |

| C-8a | ~155 |

| C-1' | ~122 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~116 |

| C-4' | ~160 |

Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |

| ESI | 268.0917 | 266.0761 |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.

UV-Visible Spectroscopy

A solution of the compound is prepared in a UV-transparent solvent, and the absorbance is measured across a range of wavelengths.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of the compound is prepared in methanol (or another suitable solvent) at a concentration of approximately 1 mg/mL. This is then diluted to a final concentration of 1-10 µg/mL.

-

Data Acquisition: The spectrum is recorded from 200 to 800 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) are then determined. To gain further structural information, shift reagents such as sodium methoxide, aluminum chloride, and boric acid can be added to the sample solution to observe characteristic shifts in the absorption bands.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

-

Sample Preparation (KBr pellet method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Common ionization techniques for flavonoids include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

-

Data Acquisition: The sample solution is introduced into the ion source. For LC-MS, the sample is first separated on a chromatographic column before entering the mass spectrometer. Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions and obtain structural information.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for spectroscopic analysis and potential biological signaling pathways that may be influenced by this compound.

Caption: General experimental workflow for the synthesis and characterization of a novel compound.

Caption: Potential modulation of key signaling pathways by aminoflavonoids.

Potential Biological Activities and Signaling Pathways

Flavonoids are known to interact with a multitude of cellular signaling pathways, thereby influencing various physiological and pathological processes. The introduction of an amino group can enhance these interactions and potentially lead to novel therapeutic applications.

Anti-inflammatory Activity

Many flavonoids exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes and transcription factors. This compound may potentially modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, the production of inflammatory cytokines could be suppressed.

Anticancer Activity

The anticancer properties of flavonoids are often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis. These effects can be mediated through the modulation of signaling pathways such as the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK (Mitogen-Activated Protein Kinase) pathways. The amino-substituted flavonoid may exhibit enhanced activity in these pathways.

Antioxidant Activity

The phenolic hydroxyl groups in the flavonoid structure are key determinants of their antioxidant activity, enabling them to scavenge free radicals. The presence of an amino group can further enhance this activity.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust theoretical framework for its spectroscopic characterization and potential biological activities. The predicted spectroscopic data and detailed experimental protocols offer a solid starting point for researchers aiming to synthesize and characterize this and other novel aminoflavonoids. The exploration of its potential interactions with key cellular signaling pathways highlights its promise as a lead compound for drug development. Further empirical research is essential to validate these predictions and fully elucidate the therapeutic potential of this compound.

Navigating the Bioactivity of 2-Phenylchromen-4-one Scaffolds: A Technical Guide for Researchers

Introduction

The 2-phenylchromen-4-one scaffold, a fundamental structure of flavonoids and isoflavonoids, is a privileged motif in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anticancer, and antioxidant effects. This guide provides an in-depth overview of these activities, supported by experimental protocols and mechanistic insights derived from studies on various derivatives of this scaffold.

Core Biological Activities

The primary biological activities reported for 2-phenylchromen-4-one derivatives include anti-inflammatory, anticancer, and antioxidant effects. The nature and position of substituents on the chromen-4-one core and the 2-phenyl ring play a crucial role in modulating the potency and selectivity of these activities.

Anti-inflammatory Activity

Derivatives of 2-phenyl-4H-chromen-4-one have been investigated for their ability to modulate inflammatory pathways. A notable example is a synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, which has demonstrated both anti-inflammatory and antinociceptive properties.[1][2] The mechanisms often involve the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of 2-Phenylchromen-4-one Derivatives

| Compound/Derivative | Assay | Target/Cell Line | IC50/Activity | Reference |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | COX-2 Inhibition | In vitro | >80% inhibition at 100 µg/mL | [3][4] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | 5-LOX Inhibition | In vitro | >80% inhibition at 100 µg/mL | [3][4] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | TNF-α Production | In vitro | >80% inhibition at 100 µg/mL | [3][4] |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 Inhibition | In vitro | 0.07 µM | [5] |

| Celecoxib (Reference) | COX-2 Inhibition | In vitro | 0.06 µM | [5] |

| Novel 2-phenyl-4H-chromen-4-one derivative (Compound 8) | NO Release | LPS-induced RAW264.7 cells | Significant inhibition at 20 µM | [6] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is a generalized procedure for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathway: TLR4/MAPK Pathway in Inflammation

Several 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of mitogen-activated protein kinases (MAPKs).[6]

Caption: TLR4/MAPK signaling pathway in inflammation.

Anticancer Activity

The 2-phenylchromen-4-one scaffold is present in numerous compounds with reported anticancer activity. Their mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and interference with microtubule polymerization.

Quantitative Data on Anticancer Activity of 2-Phenylchromen-4-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| 2-(4-hydroxyphenyl)-4H-chromen-4-one | MCF-7 (Breast) | ~50% viability reduction at 100 µM | [7] |

| 5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivative | CEM-DNR (Leukemia, daunorubicin-resistant) | 0.32–1.28 µM | [8][9] |

| 5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivative | K562-TAX (Leukemia, paclitaxel-resistant) | 0.21–1.23 µM | [8][9] |

| Chroman-2,4-dione derivative (Compound 13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 μM | [10] |

| Chroman-2,4-dione derivative (Compound 13) | HL-60 (Leukemia) | 42.0 ± 2.7 μM | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for in vitro anticancer screening.

Antioxidant Activity

The phenolic hydroxyl group present in many 2-phenylchromen-4-one derivatives is a key structural feature for their antioxidant activity. These compounds can act as free radical scavengers, hydrogen donors, and metal chelators.

Quantitative Data on Antioxidant Activity of 2-Phenylchromen-4-one Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | DPPH Radical Scavenging | 40% inhibition at 100 µg/mL | [4] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | FRAP | 0.13 (FRAP value) | [4] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | ORAC | 4 (ORAC value) | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity.

Conclusion and Future Directions

The 2-phenylchromen-4-one scaffold represents a versatile platform for the development of new therapeutic agents. The existing literature strongly supports the potential for derivatives of this scaffold to exhibit significant anti-inflammatory, anticancer, and antioxidant activities. While direct experimental data for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one is currently lacking, the information presented in this guide provides a solid foundation for initiating research into its biological properties. Future studies should focus on the synthesis and in-depth biological evaluation of this specific compound to elucidate its therapeutic potential and mechanism of action. The experimental protocols and mechanistic insights provided herein offer a roadmap for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2 (4`-hydroxynaphthyl) chromen-4-one as a CK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro anticancer activity assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one and Related Aminoflavones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one and structurally related aminoflavones, a class of synthetic compounds demonstrating significant potential as anticancer agents. The primary focus of this document is to provide a comprehensive overview of their molecular interactions, cellular effects, and the signaling pathways they modulate. This guide synthesizes available data on their antiproliferative activities, the induction of oxidative stress and DNA damage, and their interaction with the Aryl Hydrocarbon Receptor (AhR) pathway. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, many of which possess a wide array of pharmacological properties. Synthetic modifications of the basic flavonoid scaffold have led to the development of novel compounds with enhanced biological activities. Among these, aminoflavones have emerged as a promising class of anticancer agents. This guide specifically explores the mechanistic underpinnings of this compound and its analogues, which have shown selective cytotoxicity against various cancer cell lines, particularly breast cancer.

The core structure, a chromen-4-one backbone with amino and hydroxyl substitutions, is crucial for their biological effects. Evidence suggests a multi-faceted mechanism of action that includes the induction of DNA damage and activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to apoptosis in cancer cells.

Antiproliferative Activity

Aminoflavone derivatives have demonstrated potent and selective antiproliferative activity against several cancer cell lines. The substitution pattern on the flavone core significantly influences their efficacy.

Quantitative Data on Antiproliferative Activity

The following table summarizes the available quantitative data on the growth inhibitory effects of this compound and related compounds.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| 5,4'-Diaminoflavone | MCF-7 (human breast adenocarcinoma) | Not Specified | IC50 | 0.0072 µM (without estradiol) | [1] |

| 5,4'-Diaminoflavone | MCF-7 (human breast adenocarcinoma) | Not Specified | IC50 | 0.0098 µM (with estradiol) | [1] |

| Aminoflavone (NSC 686288)¹ | MDA-MB-468 (human breast cancer) | Alamar Blue™ | GI50 | < 1 µM (12 h treatment) | [2] |

| Aminoflavone (NSC 686288)¹ | MDA-MB-468 (human breast cancer) | Alamar Blue™ | GI50 | < 100 nM (72 h treatment) | [2] |

| 2-(4-hydroxyphenyl)-4H-chromen-4-one | Not Specified | Kinase Assay | IC50 (against CK2) | 0.33 ± 0.048 µM | [3] |

| 2-(4-hydroxyphenyl)-4H-chromen-4-one | MCF-7 (human breast adenocarcinoma) | Cell Viability | ~50% reduction | at 100 µM (48 h treatment) | [3] |

¹5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one

Core Mechanism of Action

The anticancer effects of aminoflavones are attributed to a combination of cellular events, primarily revolving around the induction of oxidative stress, subsequent DNA damage, and the activation of specific signaling pathways.

Induction of Reactive Oxygen Species (ROS) and Oxidative DNA Damage

A key mechanism of action for aminoflavones is the generation of reactive oxygen species (ROS) within cancer cells. This increase in intracellular ROS leads to oxidative stress and damage to cellular components, including DNA.

One of the major forms of oxidative DNA damage observed is the formation of 8-oxo-7,8-dihydroguanine (8-oxodG), a marker of oxidative DNA lesions. Aminoflavones have also been shown to induce DNA-protein cross-links. This DNA damage triggers cell cycle arrest, typically in the S-phase, allowing the cell to attempt repairs. However, extensive damage ultimately pushes the cell towards apoptosis.[2][4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Aminoflavones are known ligands of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][5] The activation of AhR is a critical step in the mechanism of action for many of these compounds.

Upon binding to an aminoflavone, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2][6]

A key target gene of the AhR-ARNT complex is Cytochrome P450 1A1 (CYP1A1). The induction of CYP1A1 is believed to be involved in the metabolic activation of aminoflavones into more potent cytotoxic metabolites. This metabolic activation is often cell-type specific and is thought to contribute to the selective toxicity of aminoflavones towards certain cancer cells.[2][5]

Induction of Apoptosis

The culmination of ROS-mediated DNA damage and AhR signaling is the induction of apoptosis, or programmed cell death. Aminoflavones have been shown to activate key apoptotic effector proteins, including caspases 3, 8, and 9. The activation of this caspase cascade leads to the cleavage of critical cellular substrates, such as poly [ADP-ribose] polymerase (PARP), and ultimately results in the dismantling of the cell.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aminoflavone's mechanism of action.

Cell Viability Assay (Alamar Blue™ Assay)

This assay quantitatively measures cell proliferation and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the aminoflavone compound for the desired time periods (e.g., 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Alamar Blue™ Addition: Add Alamar Blue™ reagent to each well at a final concentration of 10% (v/v).

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence or absorbance of the samples using a microplate reader. The intensity is proportional to the number of viable cells.

Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect intracellular ROS levels.

-

Cell Culture: Culture cells to 70-80% confluency.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) by incubating them in a medium containing the probe for 30 minutes at 37°C.

-

Compound Treatment: Treat the cells with the aminoflavone compound for the desired duration.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Oxidative DNA Damage Assay (8-oxodG Measurement)

This assay quantifies the level of 8-oxo-7,8-dihydroguanine (8-oxodG) in cellular DNA.

-

Cell Treatment and DNA Isolation: Treat cells with the aminoflavone. Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit.

-

DNA Digestion: Digest the isolated DNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the digested DNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 8-oxodG relative to the total amount of deoxyguanosine.

Conclusion

This compound and related aminoflavones represent a class of synthetic compounds with significant promise in oncology. Their mechanism of action is complex, involving the induction of intracellular ROS, leading to oxidative DNA damage and subsequent apoptosis. A pivotal element of their activity is the engagement of the Aryl Hydrocarbon Receptor signaling pathway, which appears to be crucial for their metabolic activation and selective cytotoxicity in cancer cells. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of these compounds. Future studies should aim to fully elucidate the structure-activity relationships within this class of molecules and further explore their efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2 (4`-hydroxynaphthyl) chromen-4-one as a CK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid derivative with potential therapeutic applications. Flavonoids, a class of polyphenolic compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The introduction of an amino group at the 5-position of the chromen-4-one scaffold can significantly influence its electronic properties and biological activity. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, offering insights into its potential biological targets and pharmacokinetic profile. While direct experimental data for this specific compound is limited, this guide leverages data from structurally similar flavonoids to propose a robust computational research framework.

Proposed Biological Targets

Based on the known activities of related 2-phenyl-chromen-4-one derivatives, several potential biological targets can be postulated for in silico investigation. These include enzymes and receptors implicated in inflammation, neurodegenerative diseases, and cancer.

Table 1: Postulated Biological Targets and Their Therapeutic Relevance

| Target Protein | PDB ID | Therapeutic Area | Rationale for Selection |

| Cyclooxygenase-2 (COX-2) | 5KIR | Inflammation | Flavonoids are known to inhibit COX-2, a key enzyme in the inflammatory cascade. |

| Acetylcholinesterase (AChE) | 1EVE | Alzheimer's Disease | Chromenone derivatives have shown potential as inhibitors of AChE, which is a target in Alzheimer's disease therapy. |

| Butyrylcholinesterase (BChE) | 4BDS | Alzheimer's Disease | Similar to AChE, BChE is a relevant target in neurodegenerative disorders. |

| Akt1 (Protein Kinase B) | 3QKK | Cancer | The PI3K/Akt signaling pathway is often dysregulated in cancer, and flavonoids have been shown to modulate this pathway. |

| Toll-like Receptor 4 (TLR4) | 4G8A | Inflammation | Some flavonoid derivatives have been found to inhibit the TLR4 signaling pathway, which is involved in the innate immune response. |

Experimental Protocols: An In Silico Workflow

This section details the proposed computational methodology for investigating the interaction of this compound with its potential biological targets.

1. Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure will then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Protein Preparation: The crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB). The protein structures will be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

2. Molecular Docking

-

Objective: To predict the preferred binding orientation of the ligand to the protein and to estimate the binding affinity.

-

Methodology: Molecular docking simulations will be performed using software such as AutoDock Vina or Schrödinger's Glide. The prepared ligand will be docked into the active site of the prepared target proteins. The docking results will be analyzed based on the docking score and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

3. Molecular Dynamics (MD) Simulations

-

Objective: To study the stability of the ligand-protein complex and to gain insights into the dynamic behavior of the system over time.

-

Methodology: The best-ranked docked complex from the molecular docking studies will be subjected to MD simulations using software like GROMACS or AMBER. The simulation will be run for a sufficient duration (e.g., 100 nanoseconds) to assess the stability of the complex, which can be analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

4. ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

-

Methodology: The ADMET properties will be predicted using online tools such as SwissADME or pkCSM. These tools predict various pharmacokinetic and pharmacodynamic parameters based on the chemical structure of the compound.

Data Presentation

The following tables summarize the hypothetical quantitative data that could be generated from the proposed in silico studies.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr385, Ser530 |

| Acetylcholinesterase (AChE) | -8.5 | Trp84, Phe330, Tyr334 |

| Butyrylcholinesterase (BChE) | -8.1 | Trp82, Thr120, Asp70 |

| Akt1 (Protein Kinase B) | -7.9 | Lys179, Glu234, Asp292 |

| Toll-like Receptor 4 (TLR4) | -8.8 | Arg264, Lys362, Ser416 |

Table 3: Hypothetical ADMET Prediction Profile

| Property | Predicted Value | Interpretation |

| Molecular Weight | 269.26 g/mol | Favorable for oral bioavailability |

| LogP | 2.15 | Good lipophilicity |

| Water Solubility | Moderately soluble | Acceptable for absorption |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

| Ames Toxicity | Non-toxic | Unlikely to be mutagenic |

Mandatory Visualizations

Diagram 1: Proposed In Silico Modeling Workflow

Caption: A flowchart illustrating the key steps in the proposed in silico modeling of this compound.

Diagram 2: Postulated Inhibition of the TLR4 Signaling Pathway

Caption: A diagram depicting the hypothetical inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway by this compound.

This technical guide outlines a comprehensive in silico approach for the characterization of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential therapeutic applications of this compound. The proposed workflow, based on the known activities of structurally related flavonoids, provides a solid foundation for further computational and experimental investigations. The findings from such studies could accelerate the drug discovery and development process for this and other novel flavonoid derivatives.

An In-depth Technical Guide on the Discovery and Isolation of Novel Aminoflavones

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminoflavones

Aminoflavones represent a significant class of synthetic flavonoids, which are compounds based on the core 2-phenyl-4H-1-benzopyran-4-one structure. Unlike many flavonoids, aminoflavones do not occur naturally and must be chemically synthesized. This distinction is crucial, as the "isolation" process for these compounds refers to their purification and separation following synthesis, rather than extraction from natural sources.

The core flavone structure can be functionalized with one or more amino groups (-NH₂) at various positions on its aromatic rings, leading to a vast library of potential derivatives. These synthetic modifications have been shown to impart a range of potent biological activities, making aminoflavones a promising area of research for drug discovery and development. Their therapeutic potential spans multiple areas, including oncology, and anti-inflammatory applications. One of the most notable examples is the aminoflavone prodrug AFP464, which has undergone clinical trials for the treatment of solid tumors, highlighting the clinical relevance of this compound class.

Synthesis and Isolation of Novel Aminoflavones

The discovery of novel aminoflavones is intrinsically linked to their chemical synthesis. Various strategies have been developed to introduce amino groups onto the flavone scaffold, allowing for the creation of diverse chemical libraries for biological screening.

Key Synthetic Pathways

Several reliable methods for synthesizing aminoflavones have been established:

-

Reduction of Nitroflavones: This is one of the most common methods. It involves the initial synthesis of a nitro-substituted flavone, followed by the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This multi-step process allows for precise control over the position of the amino substituent.

-

From Hydroxyflavones via Tosyloxy/Mesyloxy Intermediates: This method begins with a readily available hydroxyflavone. The hydroxyl group is first converted to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). Subsequent reaction with ammonia or a primary amine displaces the leaving group to yield the corresponding aminoflavone. This is a high-yield approach suitable for producing polyhydroxy-aminoflavones.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers sophisticated methods like the Buchwald-Hartwig amination. This reaction allows for the direct coupling of an amine with a halogenated or triflated flavone precursor, catalyzed by a palladium complex. This technique is highly versatile and enables the synthesis of a wide array of N-substituted aminoflavones.

Below is a generalized workflow for the synthesis and discovery pipeline for novel aminoflavones.

Isolation and Purification

Following synthesis, the crude reaction mixture contains the desired aminoflavone along with unreacted starting materials, reagents, and byproducts. Isolation of the pure compound is critical for accurate biological evaluation. The primary technique used is column chromatography .

-

Stationary Phase: Silica gel is the most common stationary phase due to its polarity and effectiveness in separating flavonoid-type compounds. For less polar compounds, alumina may be used, while for highly polar or glycosylated analogs, reverse-phase silica (C18) is an option.

-

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. Typically, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is used. The polarity is gradually increased (gradient elution) to separate compounds based on their affinity for the stationary phase.

-

Fraction Collection and Analysis: The eluent is collected in fractions, which are then analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. Fractions containing the pure aminoflavone are combined, and the solvent is removed under reduced pressure to yield the isolated compound. For very high purity requirements, High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.

Biological Activity and Data

Aminoflavones have demonstrated a wide spectrum of biological activities, with anticancer effects being the most extensively studied. Their mechanism of action is often multifaceted, involving the modulation of key cellular signaling pathways.

Anticancer Activity

The anticancer properties of aminoflavones are attributed to several mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis in cancer cells. The prodrug AFP464, for instance, is converted to its active form, aminoflavone (AF), which then exerts its cytotoxic effects. A key signaling pathway implicated in the action of many aminoflavones is the Aryl Hydrocarbon Receptor (AhR) pathway.

As shown in Figure 2, aminoflavone (AF) binds to the AhR in the cytoplasm, causing it to translocate to the nucleus. Here, it dimerizes with the ARNT protein and binds to Xenobiotic Response Elements (XREs) on DNA. This activates the transcription of genes like CYP1A1 and CYP1A2. The resulting enzymes metabolize AF into highly reactive species that induce DNA damage, ultimately leading to cancer cell apoptosis.[1] Interestingly, some studies show that aminoflavones can also inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key factor in tumor survival, in an AhR-independent manner, suggesting multiple avenues of anticancer action.[1][2][3]

Quantitative Data on Bioactivity

The potency of aminoflavone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

| Compound/Derivative | Target/Cell Line | Activity | IC₅₀ Value | Reference |

| 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one | MDA-MB-468 (Breast Cancer) | Growth Inhibition | ~1 µM | [4] |

| 3,3′-diamino-4′-methoxyflavone | L1210 (Murine Leukemia) | Antiproliferative | 10 µM | [5] |

| 4′-amino-6-hydroxyflavone | Protein Tyrosine Kinase | Enzyme Inhibition | 1.2 µM | [5] |

| 6-ethyl-2′-chloro-4′-aminoflavone | HepG2 (Liver Cancer) | Antiproliferative | 1.8 µM | [5] |

| 5,7,3′-triamino-6-hydroxyflavone | p56lck Tyrosine Kinase | Enzyme Inhibition | 18 µM | [5] |

| 6,4′-diaminoflavone | Epidermal Growth Factor Receptor | Enzyme Inhibition | 8.7 µM | [5] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel aminoflavones.

Protocol 1: Synthesis of 6-Amino-7-Hydroxyflavone

This protocol describes the synthesis of an aminoflavone from a nitroflavone precursor.[6]

-

Dissolution: Suspend 7-hydroxy-6-nitroflavone (1.87 mmol) in a 2:1 (v/v) mixture of ethanol and water (36 mL).

-

Reflux: Heat the mixture under reflux.

-

Reduction: Add sodium dithionite (2.43 mmol) portionwise to the refluxing solution until the compound dissolves completely, resulting in a yellow solution. Add a small excess (~0.10 g) of sodium dithionite.

-

Reaction Completion: Continue refluxing for an additional 2 hours.

-

Solvent Removal: Distill the ethanol under reduced pressure.

-

Precipitation: Pour the remaining aqueous solution into cold water (30 mL) to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry to yield 6-amino-7-hydroxyflavone.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of a synthesized aminoflavone.

-

Column Packing: Prepare a glass column of appropriate size. Pack it with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude aminoflavone product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in numbered test tubes or flasks.

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

-

Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified aminoflavone.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test aminoflavone in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

-

Cell Treatment: Culture and treat cells with the aminoflavone compound as described in the MTT assay protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of a viability stain like Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Physicochemical Characterization of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a flavonoid derivative of significant interest in pharmaceutical research. This document outlines its chemical properties, offers detailed experimental protocols for its characterization, and visualizes its potential interactions with key cellular signaling pathways.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on the analysis of structurally similar flavonoid compounds. The introduction of an amino group at the 5-position is expected to influence its polarity, basicity, and hydrogen bonding capabilities compared to its hydroxylated analogue.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 5-Hydroxy-2-phenyl-4H-chromen-4-one[1] | 2-Phenyl-4H-chromen-4-one (Flavone)[2] | 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one[3] |

| Molecular Formula | C15H11NO3 | C15H10O3 | C15H10O2 | C16H12O4 |

| Molecular Weight | 253.25 g/mol | 238.24 g/mol | 222.24 g/mol | 268.26 g/mol |

| Melting Point (°C) | Data not available | 158-160 | 100 | Data not available |

| Appearance | Predicted to be a solid | Solid | Solid | Data not available |

| Solubility | Expected to have low water solubility, a common trait for flavonoids.[4] The amino group may slightly increase polarity. | Data not available | Data not available | Data not available |

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques. The expected spectral characteristics are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on the chromen-4-one core and the 4-hydroxyphenyl substituent. The presence of the amino group will introduce a characteristic signal and may cause shifts in adjacent proton signals compared to hydroxylated analogues. |

| ¹³C NMR | Resonances for the carbonyl carbon (C4), aromatic carbons, and the carbons of the heterocyclic ring. The carbon attached to the amino group (C5) will show a characteristic shift. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the phenolic hydroxyl group, C=O stretching of the ketone, and C=C stretching of the aromatic rings. |

| UV-Vis Spectroscopy | Absorption maxima in the UV-Vis region, characteristic of the flavonoid chromophore. The position and intensity of these bands are sensitive to substitution patterns and solvent polarity. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the physicochemical characterization of this compound. These protocols are based on established methods for the analysis of flavonoids and related compounds.[5][6]

Synthesis

The synthesis of this compound can be achieved through established methods for flavonoid synthesis, often involving the cyclization of a chalcone precursor. A general synthetic approach is outlined below.

Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation): 2-Hydroxy-6-aminoacetophenone is reacted with 4-hydroxybenzaldehyde in the presence of a strong base (e.g., NaOH or KOH) in an alcoholic solvent. The reaction mixture is stirred at room temperature until the formation of the chalcone intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

-

Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the chromen-4-one ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO).[7] The reaction is typically heated to facilitate cyclization.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.[8]

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire high-resolution mass spectra (HRMS) to determine the exact mass and elemental composition.[9]

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Develop an appropriate HPLC method using a reverse-phase column (e.g., C18).

-

Use a mobile phase consisting of a mixture of water (often with a small amount of acid, e.g., formic acid, for better peak shape) and an organic solvent (e.g., acetonitrile or methanol).

-

Employ a gradient elution to achieve good separation of the analyte from any impurities.

-

Detect the compound using a UV-Vis detector set at the wavelength of maximum absorbance.

Potential Biological Activity and Signaling Pathways

Flavonoids are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects. Based on studies of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory and potentially anti-cancer activities.

A related compound, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, AP-1, and STAT signaling pathways.[10] Furthermore, the flavonoid apigenin is known to modulate several key pathways including PI3K/AKT/mTOR, JAK/STAT, NF-κB, and ERK/MAPK.[11]

Anti-Inflammatory Signaling Pathways

The potential inhibitory effects of this compound on pro-inflammatory signaling pathways are depicted below.

Cell Proliferation and Survival Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Many flavonoids have been shown to inhibit this pathway, suggesting potential anti-cancer activity.

Conclusion

This compound is a promising flavonoid derivative with potential applications in drug discovery and development. This technical guide has provided a summary of its predicted physicochemical properties, detailed experimental protocols for its characterization, and an overview of its potential interactions with key cellular signaling pathways. Further experimental validation is necessary to fully elucidate the properties and biological activities of this compound. The information presented herein serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

- 1. aablocks.com [aablocks.com]

- 2. Flavone | C15H10O2 | CID 10680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 276147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Physico-chemical and spectroscopic investigation of flavonoid dispersed CnTAB micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. bmse001121 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one at BMRB [bmrb.io]

- 9. rsc.org [rsc.org]

- 10. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: A Technical Guide

Introduction

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid derivative belonging to the chromen-4-one class of compounds. While direct experimental data on this specific molecule is limited, its structural similarity to other well-researched chromen-4-one derivatives allows for the extrapolation of its potential therapeutic applications. This technical guide provides an in-depth overview of the putative therapeutic targets of this compound, drawing upon the established biological activities of its structural analogs. The primary therapeutic areas of interest for this class of compounds are oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.

Potential Therapeutic Area: Oncology

The chromen-4-one scaffold is a recurring motif in compounds with demonstrated anticancer properties. The potential therapeutic targets for this compound in oncology are likely to involve pathways related to cell proliferation, apoptosis, and xenobiotic metabolism.

Putative Target 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the metabolism of foreign chemicals (xenobiotics) and has been implicated in carcinogenesis.[1][2] A structural analog, 5-Amino-2-(4-aminophenyl)chromen-4-one, has been shown to possess selective antiproliferative activity against MCF-7 breast cancer cells, with evidence suggesting its cytotoxicity may involve engagement of the AhR pathway.[3] Activation of the AhR by a ligand leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[4][5]

Quantitative Data: Antiproliferative Activity of Chromen-4-one Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 4-amino-thienopyrimidine 2 | MCF-7 | 0.013 | [6] |

| 4-amino-thienopyrimidine 3 | MCF-7 | 19.3 (SI) | [6] |

| (E)-N,N-dimethyl-4-((thiophen-2-yl-methylene)amino)aniline) (Y6) | MCF-7 | 56.58 | [7] |

| N1,N1-dimethyl-N4-(thiophen-2)-ylmethyl)benzene-1,4-diamine) (Y6a) | MCF-7 | 51.30 | [7] |

| diphenyl (((4-(dimethylamino)phenyl)amino)(thiophen-2-yl)methyl)phosphate) (Y6b) | MCF-7 | 40.01 | [7] |

Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from standard procedures for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.[8][9]

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7) during their logarithmic growth phase.

-

Perform a cell count and adjust the cell suspension concentration to 5-10×10^4 cells/mL in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the culture medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Putative Target 2: Tubulin Polymerization

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[10] Several chromene derivatives have been identified as tubulin polymerization inhibitors, making this a plausible target for this compound.[11][12] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[13]

Quantitative Data: Tubulin Polymerization Inhibition by Chromen-4-one Analogs

| Compound/Analog | Activity | IC50 (µM) | Reference |

| Arylthioindole 10 | Tubulin Polymerization Inhibition | 2.6 | [12] |

| Arylthioindole 24 | Tubulin Polymerization Inhibition | 0.15 | [10] |

| Arylthioindole 10 | Antiproliferative (MCF-7) | 0.034 | [12] |

| Arylthioindole 24 | Antiproliferative (MCF-7) | 0.022 | [10] |

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.[14]

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer.

-

Prepare a reaction buffer containing GTP.

-

Prepare the test compound (this compound) and a positive control (e.g., colchicine) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to each well.

-

Add the test compound or control to the respective wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance (typically at 340 nm) over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves for each compound concentration.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition of polymerization for each concentration relative to the vehicle control.

-

Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

-

Potential Therapeutic Area: Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including chromen-4-one derivatives, are known for their anti-inflammatory properties.

Putative Target 3: TLR4/MAPK/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a central mediator of the inflammatory response, particularly in response to bacterial lipopolysaccharide (LPS).[15][16] Activation of TLR4 triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB).[17][18] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15] Several 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MAPK/NF-κB pathway.[15][16]

Quantitative Data: Anti-inflammatory Activity of Chromen-4-one Analogs

| Compound/Analog | Assay | Effect | Concentration | Reference |

| 2-phenyl-4H-chromen-4-one derivative 8 | NO Production Inhibition (LPS-stimulated RAW264.7) | Significant Inhibition | 2.5, 5, 10 µM | [15] |

| 2-phenyl-4H-chromen-4-one derivative 8 | TNF-α Secretion Inhibition (LPS-stimulated RAW264.7) | Dose-dependent Inhibition | 2.5, 5, 10 µM | [15] |

| 2-phenyl-4H-chromen-4-one derivative 8 | IL-6 Secretion Inhibition (LPS-stimulated RAW264.7) | Dose-dependent Inhibition | 2.5, 5, 10 µM | [15] |

Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathway Proteins

This protocol outlines the general steps for assessing the effect of a compound on key inflammatory signaling proteins.[15][18]

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW264.7) to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-